LPA2 antagonist 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LPA2 antagonist 2 (also known as H2L 5226501) is a selective antagonist targeting the lysophosphatidic acid receptor subtype 2 (LPA2). Lysophosphatidic acid (LPA) is a phospholipid mediator that plays a crucial role in various biological processes, including cell proliferation, survival, motility, and differentiation. This compound specifically inhibits LPA2 with an IC50 of 28.3 nM and a Ki of 21.1 nM . Notably, it is over 480-fold more selective for LPA2 compared to LPA3 (with an IC50 of 13.85 μM).

Mechanism of Action

Target of Action

The primary target of the compound “LPA2 antagonist 2” is the Type 2 Lysophosphatidic Acid Receptor (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell proliferation, survival, and migration . It has been identified as a potential therapeutic target for several conditions, including spinal cord injuries and asthma .

Mode of Action

The this compound compound acts by inhibiting the LPA2 receptor . This inhibition disrupts the normal signaling pathways of the LPA2 receptor, leading to changes in cellular functions . The compound has been described as a potent and selective LPA2 receptor antagonist, with an IC50 value of 1.9 μM .

Biochemical Pathways

The this compound affects several biochemical pathways. Lysophosphatidic acid (LPA), the ligand for LPA2, is known to induce cell proliferation, survival, and migration . By inhibiting the LPA2 receptor, the antagonist can disrupt these processes . For instance, in the context of spinal cord injuries, the inhibition of LPA2 has been associated with a decrease in injury-associated damage .

Pharmacokinetics

The compound’s effectiveness in in vivo models suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of the LPA2 receptor by the antagonist leads to various molecular and cellular effects. For example, in a mouse model of spinal cord injury, the this compound showed efficacy in reducing injury-associated damage in an LPA2-dependent manner . In the context of asthma, the antagonist has been shown to suppress airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the ligand LPA in the bronchoalveolar fluids of patients with asthma can exaggerate allergic responses . The antagonist’s ability to inhibit the LPA2 receptor can therefore be particularly beneficial in such environments .

Preparation Methods

Industrial Production Methods: Information regarding large-scale industrial production methods for LPA2 antagonist 2 remains limited. Typically, pharmaceutical companies optimize synthetic routes for scalability, cost-effectiveness, and safety during the drug development process.

Chemical Reactions Analysis

Reaction Types: LPA2 antagonist 2 may undergo various chemical reactions, including oxidation, reduction, and substitution. specific examples are not publicly disclosed.

Common Reagents and Conditions: While precise reagents and conditions are proprietary, we can infer that this compound likely interacts with functional groups such as amines, carbonyls, and aromatic rings. Standard organic chemistry reagents and catalysts may be involved.

Major Products: The major products formed during this compound synthesis depend on the specific reactions employed. These could include intermediates, regioisomers, or stereoisomers.

Scientific Research Applications

Chemistry: Researchers may explore its reactivity, stability, and interactions with other molecules.

Biology: Investigations into LPA2 signaling pathways, cellular responses, and potential therapeutic effects.

Medicine: LPA2 antagonist 2 could be evaluated for treating conditions related to LPA signaling dysregulation.

Industry: Its use in drug development and as a tool compound for studying LPA2 biology.

Comparison with Similar Compounds

While specific analogs are not disclosed, LPA2 antagonist 2’s uniqueness lies in its high selectivity for LPA2. Similar compounds may include other LPA receptor antagonists or related phospholipid analogs.

Properties

IUPAC Name |

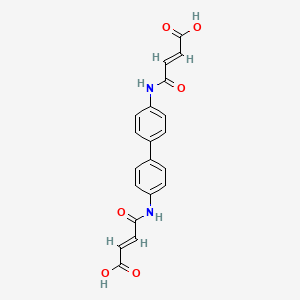

(E)-4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-17(9-11-19(25)26)21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/b11-9+,12-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRWRKPUWMOMS-WGDLNXRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)NC(=O)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)